Cas no 424807-56-7 (N-(4-Acetylphenyl)-2-methyl-3-furamide)
N-(4-Acetylphenyl)-2-methyl-3-furamide Chemical and Physical Properties
Names and Identifiers
-
- N-(4-乙酰苯基)-2-甲基-呋喃-3-甲酰胺
- N-(4-acetylphenyl)-2-methylfuran-3-carboxamide
- N-(4-acetylphenyl)-2-methyl-3-furamide
- CBMicro_030427
- Cambridge id 6102824
- BBL016651
- STK426707
- N-(4-Acetylphenyl)-2-methyl-3-furamide, AldrichCPR
- VS-05444
- BIM-0030597.P001
- SR-01000227690
- MFCD01356015
- H22414
- 424807-56-7
- ALBB-002902
- AKOS000197290
- Z89291577
- CS-0272071
- SR-01000227690-1
- N-(4-Acetylphenyl)-2-methyl-3-furamide
-
- MDL: MFCD01356015
- Inchi: 1S/C14H13NO3/c1-9(16)11-3-5-12(6-4-11)15-14(17)13-7-8-18-10(13)2/h3-8H,1-2H3,(H,15,17)
- InChI Key: DEKMYUAIWZBYKU-UHFFFAOYSA-N
- SMILES: O1C=CC(C(NC2C=CC(C(C)=O)=CC=2)=O)=C1C
Computed Properties
- Exact Mass: 243.08954328Da
- Monoisotopic Mass: 243.08954328Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 321
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 59.3
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 325.2±37.0 °C at 760 mmHg
- Flash Point: 150.4±26.5 °C
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
N-(4-Acetylphenyl)-2-methyl-3-furamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 22
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(4-Acetylphenyl)-2-methyl-3-furamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N217400-250mg |
N-(4-Acetylphenyl)-2-methyl-3-furamide |
424807-56-7 | 250mg |
$ 185.00 | 2022-06-03 | ||
| TRC | N217400-500mg |
N-(4-Acetylphenyl)-2-methyl-3-furamide |
424807-56-7 | 500mg |
$ 300.00 | 2022-06-03 | ||
| TRC | N217400-1000mg |
N-(4-Acetylphenyl)-2-methyl-3-furamide |
424807-56-7 | 1g |
$ 480.00 | 2022-06-03 | ||
| Chemenu | CM520028-1g |
N-(4-Acetylphenyl)-2-methylfuran-3-carboxamide |
424807-56-7 | 97% | 1g |
$136 | 2023-02-02 | |
| Chemenu | CM520028-5g |
N-(4-Acetylphenyl)-2-methylfuran-3-carboxamide |
424807-56-7 | 97% | 5g |
$407 | 2023-02-02 | |
| abcr | AB380007-500 mg |
N-(4-Acetylphenyl)-2-methylfuran-3-carboxamide |
424807-56-7 | 500MG |
€195.40 | 2023-02-20 | ||
| abcr | AB380007-1 g |
N-(4-Acetylphenyl)-2-methylfuran-3-carboxamide |
424807-56-7 | 1 g |
€239.00 | 2023-07-19 | ||
| abcr | AB380007-5 g |
N-(4-Acetylphenyl)-2-methylfuran-3-carboxamide |
424807-56-7 | 5 g |
€656.50 | 2023-07-19 | ||
| abcr | AB380007-10 g |
N-(4-Acetylphenyl)-2-methylfuran-3-carboxamide |
424807-56-7 | 10 g |
€1,074.00 | 2023-07-19 | ||
| A2B Chem LLC | AJ01771-500mg |
N-(4-Acetylphenyl)-2-methyl-3-furamide |
424807-56-7 | >95% | 500mg |
$412.00 | 2024-04-20 |
N-(4-Acetylphenyl)-2-methyl-3-furamide Suppliers
N-(4-Acetylphenyl)-2-methyl-3-furamide Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on N-(4-Acetylphenyl)-2-methyl-3-furamide
Comprehensive Overview of N-(4-Acetylphenyl)-2-methyl-3-furamide (CAS No. 424807-56-7): Properties, Applications, and Research Insights
N-(4-Acetylphenyl)-2-methyl-3-furamide (CAS No. 424807-56-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This furancarboxamide derivative features a unique molecular structure combining an acetylphenyl group with a methyl-substituted furan ring, making it valuable for diverse applications. Recent studies highlight its potential as a building block for drug discovery, particularly in designing small-molecule inhibitors targeting specific biological pathways.
The compound's structural versatility allows for modifications that enhance its bioavailability and binding affinity, addressing current challenges in medicinal chemistry. Researchers are exploring its role in developing next-generation therapeutics for chronic diseases, aligning with the growing demand for precision medicine solutions. Its thermal stability and solubility profile also make it suitable for advanced material synthesis, including polymeric coatings and electronic components.
In the context of green chemistry, N-(4-Acetylphenyl)-2-methyl-3-furamide has been investigated for its potential in sustainable synthesis routes. With increasing focus on eco-friendly production, this compound's atom-efficient reactions and compatibility with biocatalysts position it as a candidate for environmentally benign processes. Analytical techniques like HPLC-MS and NMR spectroscopy confirm its high purity (>98%), meeting stringent quality standards for research and industrial use.
The pharmaceutical industry's shift toward targeted drug delivery systems has further elevated interest in this compound. Its molecular weight (247.26 g/mol) and logP value (~2.1) suggest favorable ADME properties, a critical factor in preclinical development. Recent patents disclose its incorporation into prodrug formulations, leveraging its metabolic stability to improve therapeutic outcomes. These advancements respond to frequent search queries about "improving drug half-life" and "novel drug scaffolds."
From a commercial perspective, CAS 424807-56-7 is available through specialty chemical suppliers with certifications including ISO 9001 and REACH compliance. Market analyses indicate rising demand in Asia-Pacific regions, driven by expanding biotech hubs and contract research organizations. Proper storage recommendations (-20°C in amber vials) and handling protocols ensure compound integrity, addressing common concerns about chemical stability in user forums.
Ongoing research explores the compound's utility in cancer immunotherapy and neurodegenerative disease models, topics trending in scientific literature and grant proposals. Its structure-activity relationships (SAR) are being mapped using computational chemistry tools, reflecting the integration of AI-driven drug design methodologies. These developments align with frequent searches for "AI in molecular discovery" and "high-throughput screening compounds."
In material science, the furan core of N-(4-Acetylphenyl)-2-methyl-3-furamide enables π-conjugation, relevant for organic semiconductors and photovoltaic materials. Studies demonstrate its efficacy as a crosslinking agent in biodegradable polymers, contributing to the circular economy discourse. Technical datasheets emphasize its spectral properties (λmax 290 nm in methanol), important for UV-absorbing applications.
For synthetic chemists, the compound serves as a versatile intermediate in multistep syntheses. Recent peer-reviewed publications detail its use in Pd-catalyzed couplings and microwave-assisted reactions, techniques frequently searched alongside "time-efficient synthesis." Safety assessments confirm its classification as non-mutagenic in standard Ames tests, though proper PPE (gloves, goggles) is recommended during handling.
The future trajectory of 424807-56-7 research intersects with emerging fields like proteolysis-targeting chimeras (PROTACs) and click chemistry applications. Its cost-effectiveness compared to analogous heterocyclic compounds enhances its commercial viability, as noted in recent market intelligence reports. Analytical method development continues to refine detection limits (<0.1 μg/mL by UPLC), supporting its use in trace analysis scenarios.
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